

Spectroscopic Data of (-)-Sabinene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the bicyclic monoterpene, **(-)-Sabinene**. The information presented herein is crucial for the identification, characterization, and quality control of this natural product, which is of significant interest in the fields of chemical research, and drug discovery due to its various biological activities. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data visualization to facilitate a deeper understanding of its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectroscopic data for **(-)-Sabinene**, recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data



Proton (Position)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Η-2α	2.15	ddd	13.0, 8.5, 1.5
Η-2β	2.05	ddd	13.0, 9.0, 2.0
H-3	1.80	m	
H-5	1.45	m	_
Η-6α	0.85	dd	5.0, 1.5
Н-6β	0.70	dd	5.0, 5.0
H-7	1.75	septet	7.0
H-8 (CH ₃)	0.95	d	7.0
H-9 (CH ₃)	0.90	d	7.0
H-10a (=CH ₂)	4.70	S	
H-10b (=CH ₂)	4.50	S	

¹³C NMR Spectroscopic Data[1]



Carbon (Position)	Chemical Shift (δ, ppm)
C-1	42.5
C-2	30.0
C-3	31.0
C-4	150.0
C-5	38.0
C-6	20.0
C-7	28.0
C-8 (CH ₃)	21.0
C-9 (CH ₃)	20.5
C-10 (=CH ₂)	105.0

Experimental Protocol: NMR Analysis

High-resolution ¹H and ¹³C NMR spectra were acquired on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.[1]

- Sample Preparation: Approximately 10 mg of purified (-)-Sabinene was dissolved in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition: One-dimensional proton NMR spectra were recorded using a standard pulse sequence. Key parameters included a spectral width of 12 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.
- ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were obtained with a spectral width of 220 ppm, an acquisition time of 1.5 seconds, a relaxation delay of 2 seconds, and accumulating 1024 scans to achieve an adequate signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay FID) was processed using appropriate software (e.g., MestReNova, TopSpin). The processing steps involved Fourier



transformation, phase correction, and baseline correction. Chemical shifts were referenced to the TMS signal (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **(-)-Sabinene** exhibits characteristic absorption bands corresponding to its structural features.

IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3075	=C-H stretch (alkene)	Medium
2960-2870	C-H stretch (alkane)	Strong
1650	C=C stretch (alkene)	Medium
1465, 1380	C-H bend (alkane)	Medium
885	=C-H bend (out-of-plane)	Strong

Experimental Protocol: FT-IR Analysis

The Fourier-Transform Infrared (FT-IR) spectrum was recorded on a PerkinElmer Spectrum 100 FT-IR spectrometer.

- Sample Preparation: A thin film of neat (-)-Sabinene was placed between two sodium chloride (NaCl) plates.
- Data Acquisition: The spectrum was recorded in the range of 4000-600 cm⁻¹. A total of 16 scans were co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean NaCl plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification and structural confirmation. The mass



spectrum of **(-)-Sabinene** is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Mass Spectrometry Data (EI-MS)[3]

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment
136	20	[M]+ (Molecular Ion)
121	35	[M - CH ₃] ⁺
107	15	[M - C₂H₅] ⁺
93	100	[M - C ₃ H ₇] ⁺ (Base Peak)
91	60	[C ₇ H ₇] ⁺ (Tropylium ion)
79	45	[C ₆ H ₇] ⁺
77	50	[C ₆ H ₅] ⁺
69	30	[C5H9] ⁺
41	55	[C ₃ H ₅] ⁺

Experimental Protocol: GC-EI-MS Analysis

The GC-MS analysis was performed on an Agilent 6890 GC system coupled to a 5973 Mass Selective Detector.

- Gas Chromatography (GC):
 - Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Initial temperature of 60 °C, held for 2 minutes, then ramped to 240 °C at a rate of 5 °C/min, and held for 5 minutes.
- Mass Spectrometry (MS):



o Ionization Mode: Electron Ionization (EI) at 70 eV.

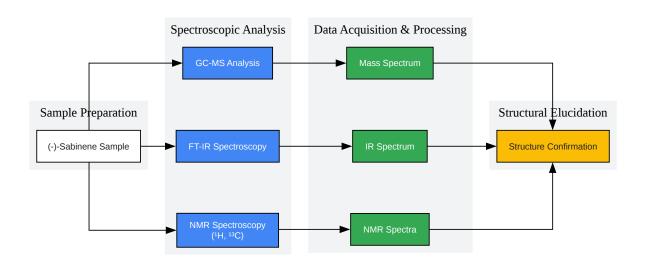
Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: m/z 40-400.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **(-)-Sabinene**.

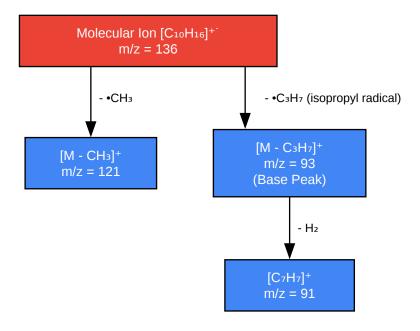


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Caption: Workflow for the spectroscopic characterization of (-)-Sabinene.

The logical flow of this process begins with the preparation of the **(-)-Sabinene** sample, which then undergoes parallel analysis by NMR, FT-IR, and GC-MS. The data from each technique is acquired and processed to yield the respective spectra. Finally, the information from all spectroscopic methods is integrated to confirm the chemical structure of **(-)-Sabinene**.





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Caption: Proposed EI-MS fragmentation of (-)-Sabinene.

The electron ionization of **(-)-Sabinene** leads to the formation of a molecular ion at m/z 136. The most favorable fragmentation pathway involves the loss of an isopropyl radical, resulting in the stable base peak at m/z 93. Another significant fragmentation is the loss of a methyl radical to form the ion at m/z 121. The ion at m/z 91, corresponding to the tropylium cation, is likely formed from the base peak through the loss of a hydrogen molecule.

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References

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